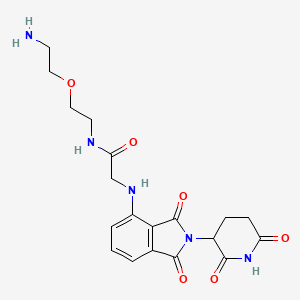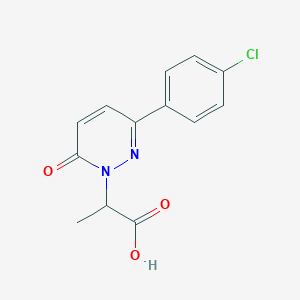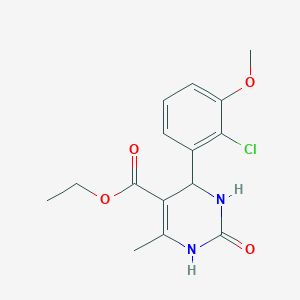
Spiropiperidine 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of secreted phosphoprotein 1 involves recombinant DNA technology. The gene encoding secreted phosphoprotein 1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography .
Industrial Production Methods
Industrial production of secreted phosphoprotein 1 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
Analyse Des Réactions Chimiques
Types of Reactions
Secreted phosphoprotein 1 undergoes various chemical reactions, including phosphorylation, glycosylation, and proteolytic cleavage. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation: Kinases such as casein kinase II are commonly used to phosphorylate secreted phosphoprotein 1 under physiological conditions.
Glycosylation: Glycosyltransferases catalyze the addition of sugar moieties to the protein in the endoplasmic reticulum and Golgi apparatus.
Proteolytic Cleavage: Proteases such as thrombin and matrix metalloproteinases cleave secreted phosphoprotein 1 to generate bioactive fragments.
Major Products Formed
The major products formed from these reactions include phosphorylated, glycosylated, and cleaved forms of secreted phosphoprotein 1, each with distinct biological functions .
Applications De Recherche Scientifique
Secreted phosphoprotein 1 has a wide range of scientific research applications:
Chemistry: It is used as a model protein to study post-translational modifications and protein-protein interactions.
Biology: Secreted phosphoprotein 1 is involved in cell adhesion, migration, and signaling, making it a valuable tool for studying cellular processes.
Medicine: It serves as a biomarker for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. .
Mécanisme D'action
Secreted phosphoprotein 1 exerts its effects by binding to integrins and CD44 receptors on the cell surface. This interaction activates various signaling pathways, including the PI3K/AKT and MAPK pathways, leading to changes in cell behavior such as proliferation, migration, and survival . Secreted phosphoprotein 1 also interacts with matrix metalloproteinases, modulating the extracellular matrix and promoting tumor invasion and metastasis .
Comparaison Avec Des Composés Similaires
Secreted phosphoprotein 1 belongs to the small integrin-binding ligand N-linked glycoprotein (SIBLING) family, which includes other proteins such as dentin matrix protein 1, bone sialoprotein, and matrix extracellular phosphoglycoprotein . Compared to these proteins, secreted phosphoprotein 1 is unique in its ability to bind to multiple integrins and CD44, making it a versatile regulator of cell-matrix interactions . Additionally, secreted phosphoprotein 1 is more widely expressed in various tissues and has a broader range of biological functions .
Propriétés
Formule moléculaire |
C24H34N4O3 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
cyclopropyl 4-[3-methyl-1-(3-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H34N4O3/c1-18-4-3-5-20(16-18)28-17-25(2)22(29)24(28)10-14-26(15-11-24)19-8-12-27(13-9-19)23(30)31-21-6-7-21/h3-5,16,19,21H,6-15,17H2,1-2H3 |
Clé InChI |
ZZZVRFJGTJAHFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CN(C(=O)C23CCN(CC3)C4CCN(CC4)C(=O)OC5CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)

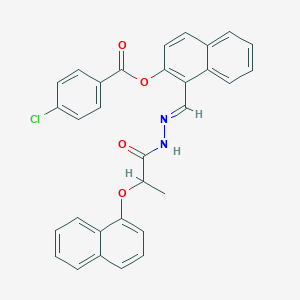
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
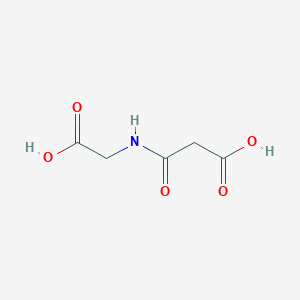
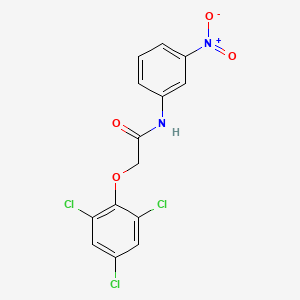
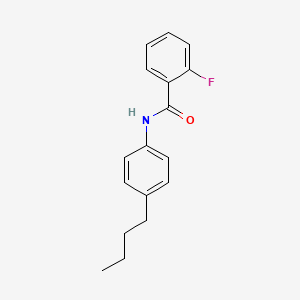
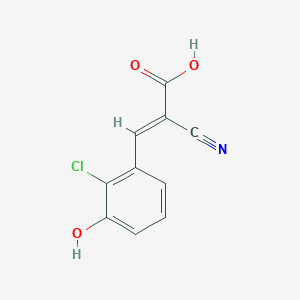
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)
